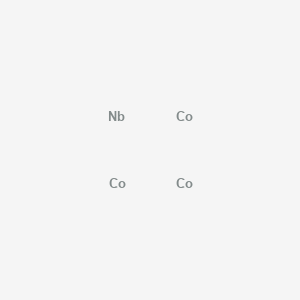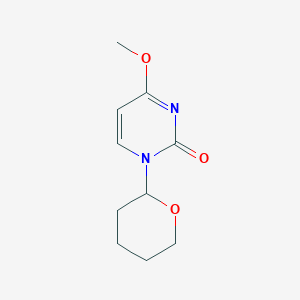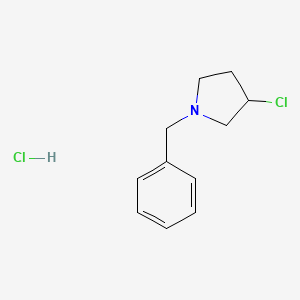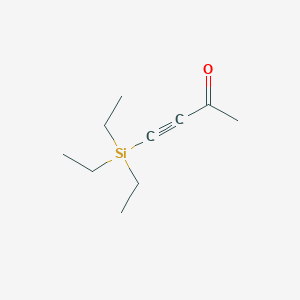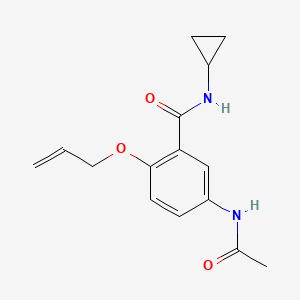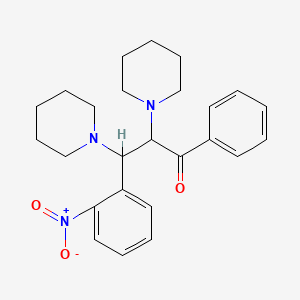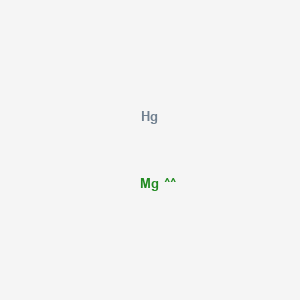
Magnesium--mercury (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–mercury (1/1) is an intermetallic compound formed by the combination of magnesium and mercury in a 1:1 ratio. This compound is part of the broader category of amalgams, which are alloys of mercury with other metals. Magnesium–mercury amalgams have unique properties that make them of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium–mercury (1/1) can be synthesized through the direct reaction of elemental magnesium with mercury. The reaction typically occurs at room temperature and does not require any special catalysts or solvents. The process involves the dissolution of magnesium in mercury, forming the amalgam.
Industrial Production Methods: In an industrial setting, the preparation of magnesium–mercury amalgam can be scaled up by using larger quantities of the reactants. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The amalgam is then purified through filtration and distillation to remove any unreacted mercury.
Chemical Reactions Analysis
Types of Reactions: Magnesium–mercury (1/1) undergoes several types of chemical reactions, including:
Oxidation: The amalgam can be oxidized to form magnesium oxide and mercury oxide.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The amalgam can participate in substitution reactions where magnesium is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or other reducing agents can be used.
Substitution: Other metal salts or compounds can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Magnesium oxide (MgO) and mercury oxide (HgO).
Reduction: Elemental mercury and reduced products of the reactants.
Substitution: New metal amalgams and free magnesium.
Scientific Research Applications
Magnesium–mercury (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of high-purity magnesium and in the manufacture of specialized alloys.
Mechanism of Action
The mechanism of action of magnesium–mercury (1/1) involves the interaction of magnesium and mercury atoms at the molecular level. The amalgam can donate electrons to other compounds, facilitating redox reactions. The molecular targets and pathways involved include:
Electron Transfer: The amalgam can transfer electrons to other molecules, reducing them.
Catalysis: It can act as a catalyst in various chemical reactions, lowering the activation energy and increasing the reaction rate.
Comparison with Similar Compounds
Magnesium–mercury (1/1) can be compared with other similar compounds, such as:
Magnesium–zinc (1/1): Another intermetallic compound with similar properties but different reactivity.
Magnesium–cadmium (1/1): Similar in structure but has different applications and chemical behavior.
Magnesium–lead (1/1): Another amalgam with unique properties and uses.
Uniqueness: Magnesium–mercury (1/1) is unique due to its specific combination of magnesium and mercury, which imparts distinct chemical and physical properties. Its ability to act as both a reducing agent and a catalyst makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
12055-29-7 |
|---|---|
Molecular Formula |
HgMg |
Molecular Weight |
224.90 g/mol |
IUPAC Name |
magnesium;mercury |
InChI |
InChI=1S/Hg.Mg |
InChI Key |
AWLITQJUQFXBFV-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


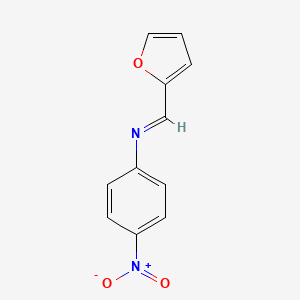
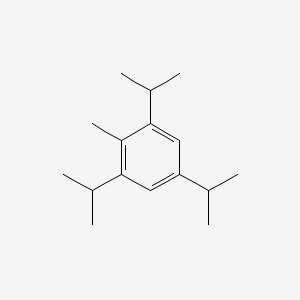
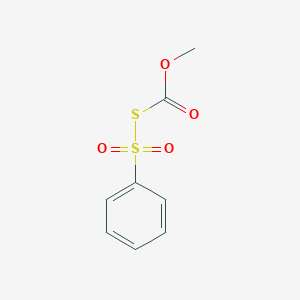
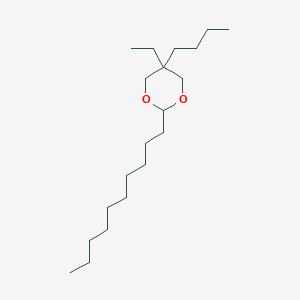
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
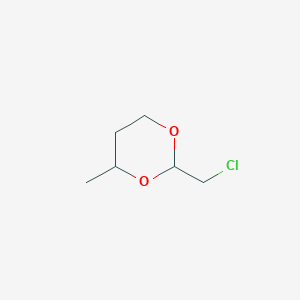
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
